molecular formula C8H12Br2O2 B8470743 5,5-Dibromo-2-(propan-2-yl)pent-4-enoic acid CAS No. 67829-45-2

5,5-Dibromo-2-(propan-2-yl)pent-4-enoic acid

Cat. No. B8470743
Key on ui cas rn: 67829-45-2
M. Wt: 299.99 g/mol
InChI Key: NSNWXAQUDBXCSE-UHFFFAOYSA-N
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Patent
US04409238

Procedure details

In a mixture of 7 g of water and 20 g of ethanol were dissolved 1.1 g of sodium hydroxide and 4.6 of the ethyl α-(3.3-dibromoallyl)isovalerate obtained above were added to the above solution. The mixture was stirred at room temperature overnight and, then, refluxed for 3 hours. The reaction mixture was then distilled to remove the ethanol and the residue was made acidic by the addition of dilute hydrochloric acid and extracted with diethyl ether. The ethereal layer was dried over anhydrous magnesium sulfate and the low-boiling fraction was distilled off. By the above procedure there were obtained 3.7 g of α-(3,3-dibromoallyl)isovaleric acid, the NMR spectrum of which is shown below [yield: 88% based on ethyl α-(3,3-dibromoallyl)isovalerate].
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
ethyl α-(3.3-dibromoallyl)isovalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
solvent
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]([Br:16])=[CH:5][CH2:6][CH:7]([CH:13]([CH3:15])[CH3:14])[C:8]([O:10]CC)=[O:9]>O.C(O)C>[Br:3][C:4]([Br:16])=[CH:5][CH2:6][CH:7]([CH:13]([CH3:14])[CH3:15])[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl α-(3.3-dibromoallyl)isovalerate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=CCC(C(=O)OCC)C(C)C)Br
Step Two
Name
Quantity
7 g
Type
solvent
Smiles
O
Name
Quantity
20 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
above were added to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
the residue was made acidic by the addition of dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the low-boiling fraction was distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(=CCC(C(=O)O)C(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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